molecular formula C18H23BrN4O3S B1225963 N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide

N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide

Cat. No.: B1225963
M. Wt: 455.4 g/mol
InChI Key: FJQOFAPRFVRUND-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide is an amino acid amide.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Assessment

  • Study Focus : Microwave-assisted synthesis of derivatives, including compounds similar to N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide.
  • Findings : Some derivatives show selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali, El‐Faham, Abdel-Megeed, Al-farhan, 2012).

Pharmacological Assessment of Novel Acetamide Derivatives

  • Study Focus : Synthesis of derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents.
  • Findings : Certain compounds possess activities comparable with standard drugs due to the presence of specific groups in their structure (Rani, Pal, Hegde, Hashim, 2016).

N-Monomethylation of Primary Aryl Amines

  • Study Focus : Efficient method for specific synthesis of N-monomethylarylamines, which are structurally related to the compound .
  • Findings : This method is useful for synthesizing compounds that may be applied in amyloid imaging for Alzheimer’s disease (Peng, Liu, Tang, Cai, Pike, 2009).

Spiro-Meisenheimer Adduct Formation and Rearrangement

  • Study Focus : Study on the cyclization and rearrangement of compounds similar to this compound.
  • Findings : Insight into the cyclization process of certain compounds, which is relevant for understanding the chemical behavior of similar molecules (Macháček, Hassanien, Štěrba, 1986).

Chemoselective Acetylation in Drug Synthesis

  • Study Focus : Chemoselective monoacetylation of the amino group of 2-aminophenol, relevant to the synthesis of molecules like this compound.
  • Findings : Shows a method for synthesizing intermediates in the natural synthesis of antimalarial drugs (Magadum, Yadav, 2018).

Synthesis and Biological Screening of Acetamide Derivatives

Synthesis and Pharmacological Evaluation of S-Acetamide Derivatives

  • Study Focus : Synthesis of derivatives as potential anticonvulsants.
  • Findings : Some compounds show moderate anticonvulsant activity, indicating potential use in treating convulsive disorders (Severina, Skupa, Voloshchuk, Georgiyants, 2020).

Antifungal Agent Development

Properties

Molecular Formula

C18H23BrN4O3S

Molecular Weight

455.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide

InChI

InChI=1S/C18H23BrN4O3S/c1-4-20-16-10-9-13(27(25,26)23(2)3)11-17(16)21-12-18(24)22-15-8-6-5-7-14(15)19/h5-11,20-21H,4,12H2,1-3H3,(H,22,24)

InChI Key

FJQOFAPRFVRUND-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NCC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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